NMR and IR Spectral Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
NMR and IR Spectral Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal and materials chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth analysis grounded in the principles of structural spectroscopy. We will explore the causality behind experimental choices and interpret the spectral data from Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The protocols herein are designed as self-validating systems, where converging lines of evidence from multiple spectroscopic techniques lead to an unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.
Introduction and Molecular Structure
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to be a component in a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The title compound, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde, combines this key heterocycle with an aromatic aldehyde and a fluorophenyl group, making it a valuable synthon for further chemical elaboration.
Accurate structural confirmation is the bedrock of chemical research. Spectroscopic methods like NMR and IR are indispensable tools that provide a detailed molecular fingerprint. This guide elucidates the characteristic spectral features of the title compound, providing a reference for its unequivocal identification.
Caption: Molecular structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde with atom numbering for NMR assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
2.1. The Causality of Vibrational Frequencies
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. The position, intensity, and shape of these bands provide a direct fingerprint of the molecule's functional components.
2.2. Predicted and Interpreted Infrared Spectrum
For 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde, the structure predicts several key absorption bands. The presence of an aromatic aldehyde conjugated to a heteroaromatic ring system is expected to produce a highly characteristic pattern.
Table 1: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~ 3100-3050 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of the fluorophenyl ring.[5][6] |
| ~ 2850 & ~2750 | Aldehydic C-H Stretch | Weak (doublet) | A highly diagnostic pair of bands for an aldehyde functional group. The lower frequency band is particularly indicative.[5][7][8][9] |
| ~ 1705-1685 | Aldehyde C=O Stretch | Strong, Sharp | The carbonyl stretch is shifted to a lower frequency from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the oxadiazole ring, which delocalizes electron density.[5][8][9] |
| ~ 1610-1500 | Aromatic/Heteroaromatic C=C & C=N Stretch | Medium-Strong | Overlapping bands corresponding to the stretching vibrations within the fluorophenyl and 1,3,4-oxadiazole rings.[10] |
| ~ 1250-1230 | C-F Stretch (Aryl-F) | Strong | A strong absorption characteristic of the aryl-fluoride bond.[11] |
| ~ 1080-1020 | C-O-C Stretch | Medium-Strong | Corresponds to the ether-like C-O-C stretching within the oxadiazole ring.[11] |
| ~ 840 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the phenyl ring. |
2.3. Self-Validating Interpretation
The diagnostic power of the IR spectrum lies in the combination of peaks. The observation of a strong, sharp band around 1690 cm⁻¹ is strong evidence for a carbonyl group.[5][8] However, this region can overlap with other carbonyl-containing functional groups. The presence of this C=O stretch in conjunction with the characteristic weak doublet for the aldehydic C-H stretch near 2850 and 2750 cm⁻¹ provides unequivocal confirmation of the aldehyde functionality.[6][7][9] This internal cross-validation is a cornerstone of robust spectral analysis.
¹H NMR Spectroscopy: Mapping the Proton Environment
3.1. Principles of Proton NMR
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The key parameters are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value).[12][13]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Arises from the interaction (coupling) of a proton with its non-equivalent neighbors, following the n+1 rule in simple cases.
3.2. Predicted and Interpreted ¹H NMR Spectrum
The molecule possesses two distinct proton environments: the aldehydic proton and the protons on the fluorophenyl ring.
Table 2: Predicted ¹H NMR Signal Assignments (400 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~ 10.1 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 2 | ~ 8.2 | Doublet of Doublets (dd) or Multiplet (m) | ³JHH ≈ 8.8 Hz, ⁴JHF ≈ 5.5 Hz | 2H | H-2', H-6' (ortho to oxadiazole) |
| 3 | ~ 7.5 | Triplet (t) or Doublet of Doublets (dd) | ³JHH ≈ 8.8 Hz, ³JHF ≈ 8.8 Hz | 2H | H-3', H-5' (ortho to Fluorine) |
3.3. Expert Interpretation
-
Aldehydic Proton (H_aldehyde): This proton is directly attached to the electron-deficient carbonyl carbon and is subject to the strong deshielding effects of the carbonyl group and the adjacent heteroaromatic ring. Consequently, it appears far downfield as a sharp singlet around δ 10.1 ppm. Its integration value of 1H and lack of coupling confirm its identity.
-
Fluorophenyl Protons (H-2'/6' and H-3'/5'): The 4-fluorophenyl group presents a classic example of a complex spin system.
-
The protons at the 2' and 6' positions are chemically equivalent, as are the protons at the 3' and 5' positions.
-
H-2' and H-6' are ortho to the electron-withdrawing oxadiazole ring and are therefore the most deshielded of the aromatic protons, appearing around δ 8.2 ppm. They are coupled to their neighbors (H-3'/5') with a typical ortho coupling constant (³JHH) of ~8.8 Hz. Additionally, they exhibit a smaller four-bond coupling to the fluorine atom (⁴JHF) of ~5.5 Hz, resulting in a doublet of doublets.
-
H-3' and H-5' are ortho to the electronegative fluorine atom and meta to the oxadiazole. They appear upfield relative to H-2'/6', around δ 7.5 ppm. These protons show coupling to both their ortho proton neighbors (³JHH ≈ 8.8 Hz) and the ortho fluorine atom (³JHF ≈ 8.8 Hz). This often results in a signal that appears as a triplet due to the similar magnitude of the H-H and H-F coupling constants.
-
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
4.1. The Power of ¹³C NMR
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the wide chemical shift range (~0-220 ppm), signals are typically well-resolved, allowing for the identification of each unique carbon atom.[14] Key features include the pronounced downfield shifts for carbonyl carbons and carbons attached to electronegative atoms.
4.2. Predicted and Interpreted ¹³C NMR Spectrum
The molecule has 9 unique carbon environments, each giving rise to a distinct signal.
Table 3: Predicted ¹³C NMR Signal Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Interpretation & Rationale |
| ~ 185 | C_aldehyde | The aldehydic carbonyl carbon is highly deshielded and appears significantly downfield, characteristic of an aromatic aldehyde.[8][15] |
| ~ 165 (d, ¹JCF ≈ 250 Hz) | C4' | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield by the electronegative fluorine. |
| ~ 162 | C2 (Oxadiazole) | Quaternary carbon of the oxadiazole ring attached to the aldehyde group. |
| ~ 160 | C5 (Oxadiazole) | Quaternary carbon of the oxadiazole ring attached to the fluorophenyl group.[16] |
| ~ 130 (d, ³JCF ≈ 9 Hz) | C2', C6' | These carbons are ortho to the oxadiazole substituent and show a three-bond coupling to the fluorine atom. |
| ~ 122 (d, ⁴JCF ≈ 3 Hz) | C1' | The ipso-carbon attached to the oxadiazole ring. It is a quaternary carbon and will show a weaker signal. It exhibits a small four-bond coupling to fluorine. |
| ~ 117 (d, ²JCF ≈ 22 Hz) | C3', C5' | These carbons are ortho to the fluorine atom and exhibit a characteristic two-bond coupling constant. |
4.3. Authoritative Grounding
The assignment of the carbon signals is based on established chemical shift theory and empirical data for similar structures.
-
Carbonyl Carbon: The signal at ~185 ppm is unambiguous evidence for the aldehyde carbonyl group, as ketones and other carbonyls appear in different regions.[8][9][14]
-
Oxadiazole Carbons: The signals around 160-162 ppm are characteristic of the electron-deficient carbons in the 1,3,4-oxadiazole ring.[16]
-
Fluorophenyl Carbons: The most striking feature is the large splitting of the C4' signal (~250 Hz) due to direct one-bond coupling with ¹⁹F. This, along with the smaller two- and three-bond C-F couplings on the other aromatic carbons, provides a definitive signature for the 4-fluorophenyl moiety.
Experimental Protocols and Workflow
The acquisition of high-quality, reproducible data is paramount. The following protocols represent field-proven methodologies for the characterization of this compound.
Caption: Workflow for the complete spectroscopic characterization and structural confirmation.
5.1. FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for 2 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted.
5.2. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A sufficient number of scans (typically several hundred to thousands) and a suitable relaxation delay are required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Conclusion
The structural characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has been comprehensively achieved through the synergistic application of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The FT-IR spectrum confirms the presence of the key aldehyde, aromatic, and fluorophenyl functional groups. The ¹H NMR spectrum precisely maps the proton environments, revealing their connectivity and electronic nature through chemical shifts and coupling patterns. Finally, the ¹³C NMR spectrum provides an unambiguous fingerprint of the carbon skeleton, with characteristic signals for the carbonyl, oxadiazole, and fluorophenyl carbons. The convergence of these datasets provides an authoritative and self-validated confirmation of the molecular structure, establishing a benchmark for future studies involving this compound.
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